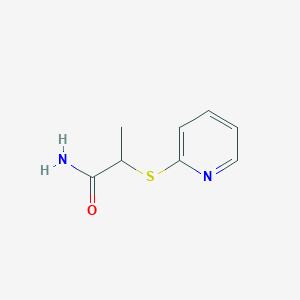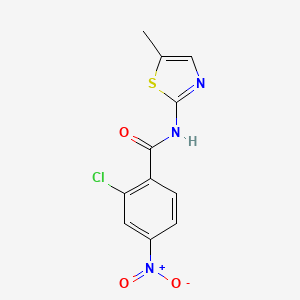
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide, also known as Methyl Red, is a pH indicator commonly used in microbiology and biochemistry experiments. It is a red crystalline powder that changes color from red to yellow as the pH of the solution it is in decreases. This compound has several applications in scientific research, including its use in the identification of bacteria and the measurement of pH in biological systems.
Mecanismo De Acción
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red works by changing color based on the pH of the solution it is in. When the pH of the solution is acidic, the compound is red. When the pH of the solution is basic, the compound is yellow. This change in color occurs because the chemical structure of this compound Red changes depending on the pH of the solution.
Biochemical and Physiological Effects:
This compound Red does not have any significant biochemical or physiological effects on living organisms. It is a pH indicator and is not metabolized by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red in lab experiments include its high sensitivity to changes in pH, its ability to provide a quick and easy measurement of pH, and its low cost. The limitations of using this compound Red include its limited pH range (pH 4.4-6.2), its inability to provide a precise measurement of pH, and its potential toxicity to living organisms.
Direcciones Futuras
Future research on 2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red could focus on developing new pH indicators that provide a more precise measurement of pH in biological systems. This could involve modifying the chemical structure of this compound Red or developing entirely new compounds. Additionally, research could focus on the potential toxicity of this compound Red and developing safer alternatives for use in lab experiments.
Métodos De Síntesis
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red can be synthesized through a series of chemical reactions. The starting materials are 2-nitroaniline and 2-methylaniline. These compounds are reacted with sulfuric acid and nitric acid to form this compound. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red is commonly used in microbiology to identify bacteria based on their ability to produce acid from glucose. This is known as the this compound Red Test. The test is used to differentiate between bacteria that produce large amounts of acid (this compound Red positive) and those that produce small amounts of acid (this compound Red negative). This compound Red is also used in biochemistry to measure the pH of biological systems. It is often used in conjunction with other pH indicators to provide a more accurate measurement.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-5-3-4-6-13(10)15-21(19,20)14-9-12(16(17)18)8-7-11(14)2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETWRXGTOKVBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)



![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)




